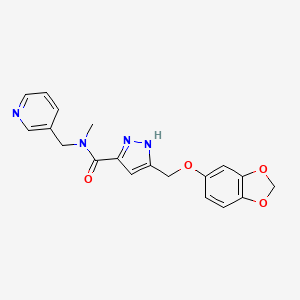
5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a benzodioxole moiety, and a pyridine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole and pyrazole intermediates. The reaction conditions often include the use of solvents like ethanol and reagents such as sodium borohydride for reduction reactions . The final step usually involves the coupling of the benzodioxole and pyrazole intermediates under reflux conditions in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its biological activity, including potential anti-tumor and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve modulation of signal transduction pathways and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzodioxole derivatives: Compounds like sesamol and piperine share the benzodioxole moiety and exhibit similar biological activities.
Pyrazole derivatives: Compounds such as pyrazoline and pyrazolopyrimidine have similar core structures and are studied for their pharmacological properties.
Uniqueness
What sets 5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide apart is its combination of the benzodioxole, pyrazole, and pyridine moieties, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-23(10-13-3-2-6-20-9-13)19(24)16-7-14(21-22-16)11-25-15-4-5-17-18(8-15)27-12-26-17/h2-9H,10-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPFJXWTLDZTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=NNC(=C2)COC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-Acetylpiperidin-4-yl)amino]-1-[2-(3-chlorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B6111129.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6111131.png)
![N-cyclopropyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6111136.png)
![2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6111143.png)
![5-{[(1-benzyl-4-piperidinyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6111155.png)

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-6-methoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxamide trifluoroacetate](/img/structure/B6111174.png)
![3-(3-methylbutyl)-5-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6111188.png)
![{3-benzyl-1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6111192.png)
![4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6111211.png)
![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6111212.png)
![ethyl 1-{[(2-phenylethyl)amino]carbonyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6111214.png)
![2-{1-(3-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6111219.png)
